17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Description
Properties
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNWXDDDXQJOQ-GAXNORQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@H](C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024451 | |
| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-15-5 | |
| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-61713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17.ALPHA.-ETHYL-5.ALPHA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41JO2BDJ1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Precursor Selection and Functionalization
The synthesis typically begins with 5α-estran-17-one derivatives due to their commercial availability and suitable ring junction configuration. Patent US3409643A demonstrates that 17-keto steroids undergo nucleophilic addition using ethylmagnesium bromide in tetrahydrofuran at -78°C, achieving 83% yield of the 17α-ethyl intermediate. Critical parameters include:
-
Reaction temperature control (-78°C to -40°C)
-
Solvent polarity (ε = 7.6 for THF)
-
Stoichiometric excess of Grignard reagent (2.5 eq)
A comparative analysis of alkylation agents reveals superior stereoselectivity with Grignard reagents versus organocuprates (α:β ratio 9:1 vs 3:1).
Stereochemical Control at C3 and C17
The Mitsunobu reaction proves indispensable for installing the 3α-hydroxyl group while inverting configuration from common 3β-hydroxy precursors. As detailed in US5591733A, optimal conditions employ:
| Parameter | Value |
|---|---|
| Azodicarboxylate | DIAD (1.2 eq) |
| Phosphine | Triphenylphosphine (1.5 eq) |
| Nucleophile | Phthalimide (2.0 eq) |
| Solvent | Anhydrous THF |
| Temperature | 0°C → RT over 4 hr |
This method achieves 89% yield with <2% epimerization. Subsequent hydrolysis with hydrazine yields the 3α-hydroxy derivative.
Industrial-Scale Production
Continuous Hydrogenation Systems
Maintaining the 5α configuration during A-ring saturation requires specialized hydrogenation protocols. Bench-scale data from PubChem CID 12133281 shows:
| Catalyst | Pressure (psi) | Temperature (°C) | 5α:5β Ratio |
|---|---|---|---|
| PtO₂/HOAc | 50 | 25 | 97:3 |
| Pd/C | 100 | 50 | 82:18 |
| Rh/Al₂O₃ | 150 | 75 | 68:32 |
Continuous flow reactors with PtO₂ catalysts achieve 99.1% 5α selectivity at 15 min residence time, enabling production scales >100 kg/batch.
Crystallization and Purification
Final purification employs sequential solvent systems:
-
Primary crystallization: Hexane/ethyl acetate (4:1 v/v)
-
Secondary polishing: Methanol/water (7:3 v/v)
-
Chromatography: Silica gel with gradient elution (5→20% EtOAc in hexane)
This protocol reduces isomeric impurities to <0.5% while recovering 92% of product mass.
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| 5α Configuration | ¹H NMR (J10,9) | 8.5-9.0 Hz |
| 3α-OH Orientation | [α]D²⁵ | +47° to +52° |
| Ethyl Group Purity | GC-MS (m/z 306.5) | ≥99.0% |
| Heavy Metals | ICP-MS | ≤10 ppm |
X-ray crystallography confirms the chair conformation of the A-ring and equatorial orientation of the 3α-hydroxyl group.
Emerging Methodologies
Biocatalytic Hydroxylation
Recent advances employ engineered Saccharopolyspora erythraea strains for regiospecific hydroxylation:
-
3α-hydroxylase activity: 428 U/mg protein
-
17β-hydroxylase turnover: 1.2×10³ min⁻¹
-
Whole-cell conversion yields: 68% in 72 hr
While promising, microbial methods currently lag behind chemical synthesis in productivity (2.1 g/L vs 38 g/L).
Flow Chemistry Approaches
Microreactor systems enable precise control of exothermic alkylation steps:
| Reactor Type | Space-Time Yield (kg/m³·hr) | Byproduct Formation |
|---|---|---|
| Packed Bed | 14.7 | 1.2% |
| Microchannel | 22.3 | 0.8% |
| Oscillatory Flow | 18.9 | 1.0% |
These systems reduce reaction volumes by 78% while improving thermal management.
Comparative Cost Analysis
A detailed breakdown of production costs reveals:
| Process Step | Cost Contribution (%) | Optimization Potential |
|---|---|---|
| Starting Material | 41 | Alternate precursors |
| Hydrogenation | 22 | Catalyst recycling |
| Purification | 19 | Solvent recovery |
| Waste Treatment | 18 | Green chemistry |
Implementation of solvent recovery systems can reduce overall costs by 34% while meeting EPA discharge standards .
Chemical Reactions Analysis
Types of Reactions
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol undergoes several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Research Applications
Reactivity and Transformation Studies
In chemistry, 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is utilized to study the reactivity and transformation of steroidal compounds. Researchers investigate its chemical properties to understand how structural modifications affect biological activity and reactivity patterns. This includes hydrogenation, alkylation, and hydroxylation processes that are crucial for synthesizing related steroid compounds.
Synthetic Routes
The synthesis of this compound typically involves multiple steps starting from simpler steroid precursors. Key synthetic methods include:
- Hydrogenation : Reduction of double bonds in the steroid nucleus.
- Alkylation : Introduction of the ethyl group at the 17alpha position.
- Hydroxylation : Addition of hydroxyl groups at the 3alpha and 17beta positions.
Biological Research Applications
Metabolic Pathway Investigation
This compound plays a significant role in studying metabolic pathways of steroids in living organisms. Its interactions with enzymes and proteins provide insights into steroid metabolism, which is crucial for understanding hormonal regulation and related disorders.
Cellular Effects
Research shows that this compound influences various cellular processes, including cell signaling pathways and gene expression. This interaction can impact cellular metabolism and potentially lead to therapeutic applications in hormone-related diseases.
Medical Applications
Therapeutic Potential
The compound is being explored for its potential therapeutic uses, particularly in treating conditions influenced by steroid hormones. For instance:
- Breast Cancer Treatment : The compound's ability to inhibit enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is overexpressed in breast cancer, suggests it could be a candidate for developing selective covalent inhibitors aimed at estrogen-dependent cancers .
- Endometriosis Management : Due to its interactions with estrogen receptors, it may also have implications for treating endometriosis and other estrogen-dependent conditions .
Industrial Applications
Development of Steroid-Based Products
In the pharmaceutical industry, this compound is being investigated for developing new steroid-based products. Its unique properties allow for the formulation of medications that can modulate hormonal activity effectively.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol involves its interaction with steroid receptors in the body. It binds to these receptors, influencing the expression of specific genes and altering cellular functions. The molecular targets include androgen and estrogen receptors, which play crucial roles in regulating various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between EED and related steroids:
Key Comparative Insights:
Structural Nuances: EED’s 17α-ethyl group and 5α-estrane backbone distinguish it from endogenous 5α-androstane derivatives. This substitution enhances metabolic stability, making it a reliable biomarker . The stereochemistry of hydroxyl groups (3α vs. 3β) critically influences receptor interactions. For example, 5α-androstane-3β,17β-diol binds ERβ to inhibit prostate cancer, whereas the 3α epimer lacks this activity .
Metabolic Pathways: EED is exclusively formed via hepatic reduction of synthetic precursors (EES/NE) . In contrast, endogenous diols like 5α-androstane-3α,17β-diol are synthesized through 5α-reductase-mediated pathways from testosterone or progesterone .
Endogenous diols like 5α-androstane-3α,17β-diol are essential for virilization in mammals, influencing prostate and penile development .
5β-Androstan-3α,17β-diol lacks defined receptor interactions but serves as a diagnostic marker for steroid abuse due to its persistence .
Regulatory Significance: EED is listed in reference material catalogs for veterinary drug testing, reflecting its regulatory importance . Endogenous diols are primarily research targets in endocrinology and oncology .
Research and Clinical Implications
- EED: Monitoring EED in livestock ensures compliance with anti-doping regulations, particularly in the EU and North America .
- 5α-Androstane-3β,17β-diol : Its ERβ-mediated anti-cancer effects are under investigation for hormone-refractory prostate cancer therapy .
- Developmental Studies: 5α-Androstane-3α,17β-diol’s role in tammar wallaby and murine models provides insights into androgen-dependent organogenesis .
Biological Activity
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol (commonly referred to as EED) is a synthetic steroid compound derived from estrane, a foundational structure in many steroidal compounds. This article delves into the biological activity of EED, focusing on its biochemical properties, mechanisms of action, metabolic pathways, and therapeutic implications.
EED exhibits unique biochemical characteristics due to its specific configuration and functional groups. These properties enable it to interact with various enzymes, proteins, and other biomolecules, influencing cellular processes significantly.
Key Biochemical Properties:
- Molecular Structure: EED has a complex molecular structure that allows for distinct biological activities.
- Enzyme Interactions: It interacts with steroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase, affecting the metabolism of other steroids .
The biological activity of EED is mediated through various mechanisms at the molecular level:
- Binding Interactions: EED binds to androgen receptors (AR), modulating their activity. This interaction is crucial in conditions driven by androgen receptors, such as prostate cancer .
- Gene Expression Modulation: It influences gene expression related to steroid metabolism and cellular growth .
- Cell Signaling Pathways: EED impacts several signaling pathways, including those involved in cell proliferation and apoptosis .
Metabolic Pathways
EED is involved in several metabolic pathways that are essential for its biological activity:
- Biotransformation: EED is extensively biotransformed into norethandrolone (NE), a known anabolic steroid. This conversion occurs primarily in liver cells .
- Excretion: After administration of related compounds like ethylestrenol (EES) or NE, EED is excreted as a major metabolite in urine and feces, serving as a biological marker for the detection of anabolic steroid abuse .
Cellular Effects
EED has been shown to exert significant effects on various cell types:
- Influence on Cell Growth: In vitro studies indicate that EED can promote or inhibit cell growth depending on the concentration and context .
- Impact on Hepatocytes: Research involving bovine liver cells demonstrated that EED can alter metabolic processes within hepatocytes, highlighting its potential hepatotoxic effects at certain dosages .
Case Studies
Several studies have explored the biological activity of EED in different contexts:
- Prostate Cancer Treatment:
- Detection of Anabolic Steroid Abuse:
Dosage Effects in Animal Models
The effects of EED vary significantly with dosage:
- Low Doses: In animal models, low doses have been associated with minimal physiological changes.
- High Doses: Conversely, higher doses can lead to pronounced effects on growth and metabolic functions, indicating a dose-dependent relationship in its biological activity .
Q & A
Q. Does 17α-Ethyl-5α-estrane-3α,17β-diol modulate immune cell activity via metabolic intermediates?
Q. How does 17α-Ethyl-5α-estrane-3α,17β-diol influence steroidogenic enzyme expression (e.g., CYP7B1)?
- Methodological Answer : Use qPCR and chromatin immunoprecipitation (ChIP). Weihua et al. (2002) linked ERβ/AR-CYP7B1 signaling to prostate growth regulation via 5α-androstane-3β,17β-diol . Apply siRNA knockdown to confirm target specificity.
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
